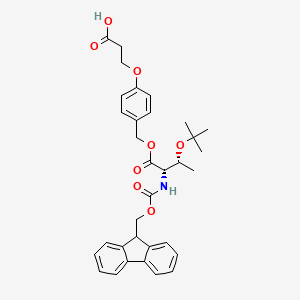

Fmoc-L-Thr(tBu)-MPPA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

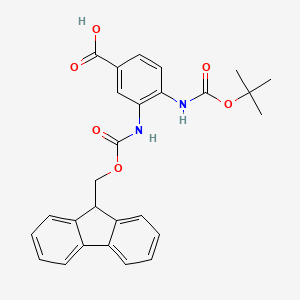

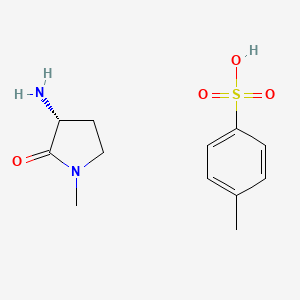

Fmoc-L-Thr(tBu)-MPPA, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can be used to synthesize chlorofusin analogues via solid phase peptide synthesis .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excellent range of modified derivatives .Molecular Structure Analysis

The molecular formula of Fmoc-L-Thr(tBu)-MPPA is C23H27NO5 . The molecular weight is 397.46 g/mol . The InChI string is1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1 . Chemical Reactions Analysis

Fmoc-L-Thr(tBu)-MPPA is used in the Fmoc solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis

Fmoc-L-Thr(tBu)-MPPA has a melting point of 125 - 135 °C . It is white to off-white in color and appears as a powder . It is soluble in DMF . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .Applications De Recherche Scientifique

Synthesis of Chlorofusin Analogues

Fmoc-L-Thr(tBu)-MPPA is utilized in the synthesis of chlorofusin analogues through solid-phase peptide synthesis. Chlorofusin is a natural product with potential anticancer properties, and its analogues are of interest for their therapeutic potential .

Protecting Group in Solid-Phase Synthesis

This compound serves as a dual protecting group for both the amine and hydroxyl functions during the solid-phase synthesis of complex depsipeptides. Depsipeptides are a class of bioactive peptides that have applications in drug development .

Peptide Assembly

In peptide assembly, Fmoc-L-Thr(tBu)-MPPA can be used as a building block. For example, it has been used in the assembly of hepcidin, a peptide with significant roles in iron metabolism and potential implications in treating iron disorders .

Mécanisme D'action

Target of Action

Fmoc-L-Thr(tBu)-MPPA is a derivative of the amino acid threonine . It is commonly used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It specifically interacts with the growing peptide chain during the synthesis process, contributing to the formation of the desired peptide sequence .

Mode of Action

Fmoc-L-Thr(tBu)-MPPA interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protecting group for the amino group of the amino acid, preventing unwanted side reactions during the synthesis . The tBu group serves as a protecting group for the hydroxyl group of threonine . These protecting groups are removed at the appropriate stages of the synthesis, allowing the amino acid to be incorporated into the peptide chain .

Biochemical Pathways

The biochemical pathways affected by Fmoc-L-Thr(tBu)-MPPA are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of these pathways are the production of peptides with specific sequences, which can then go on to perform various biological functions.

Pharmacokinetics

Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific conditions of the synthesis process .

Result of Action

The result of Fmoc-L-Thr(tBu)-MPPA’s action is the successful incorporation of the amino acid threonine into a peptide chain with its specific sequence . This contributes to the overall function of the synthesized peptide, which can vary widely depending on the specific sequence of amino acids.

Action Environment

The action of Fmoc-L-Thr(tBu)-MPPA is influenced by various environmental factors in the synthesis process. These include the pH, temperature, and solvent conditions of the reaction . Proper control of these conditions is crucial for the efficacy and stability of the compound during peptide synthesis .

Safety and Hazards

Orientations Futures

The future of synthetic protein chemistry is predicted to come from a combination of native chemical ligation and backbone protection . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

Propriétés

IUPAC Name |

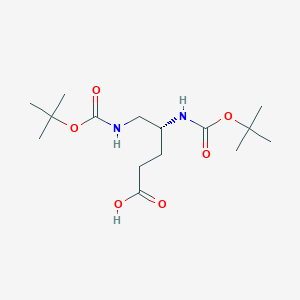

3-[4-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO8/c1-21(42-33(2,3)4)30(31(37)40-19-22-13-15-23(16-14-22)39-18-17-29(35)36)34-32(38)41-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-16,21,28,30H,17-20H2,1-4H3,(H,34,38)(H,35,36)/t21-,30+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDBQOISHSANNE-DFXYEROKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Thr(tBu)-MPPA | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)